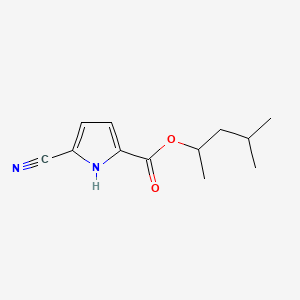![molecular formula C11H20ClNO B13485618 9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride](/img/structure/B13485618.png)
9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.7356 It is a member of the azadispiro family, characterized by its unique spirocyclic structure, which includes nitrogen atoms within the ring system
Preparation Methods
The synthesis of 9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride typically involves multi-step processes. One common approach utilizes the reaction of starting materials like N-Boc-amino acid derivatives and cyclic ketones. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing novel organic compounds and investigating catalytic reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Mechanism of Action
The mechanism of action of 9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s cyclic amine group allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride can be compared with other similar compounds, such as:
- 2-azadispiro[3.1.3{6}.1{4}]decane hydrochloride
- 5-oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane hydrochloride
- tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of 9-Azadispiro[3.1.5{6}.1{4}]dodecan-2-ol hydrochloride lies in its specific molecular configuration and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C11H20ClNO |
|---|---|
Molecular Weight |
217.73 g/mol |
IUPAC Name |
9-azadispiro[3.1.56.14]dodecan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c13-9-5-11(6-9)7-10(8-11)1-3-12-4-2-10;/h9,12-13H,1-8H2;1H |
InChI Key |
XXWHOKLDNRTFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3(C2)CC(C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
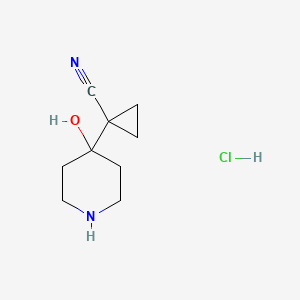
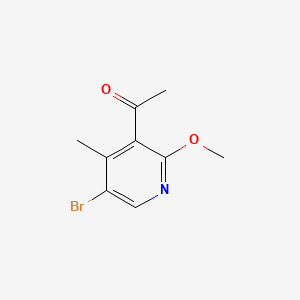
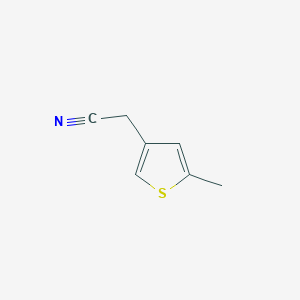
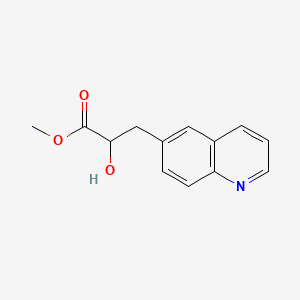
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)

![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)
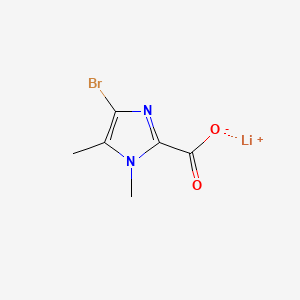

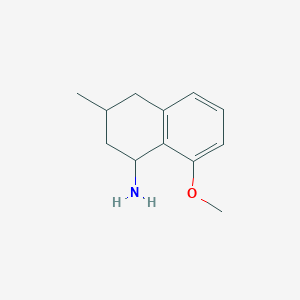
amine hydrochloride](/img/structure/B13485587.png)
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)
